N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1206990-16-0 |
|---|---|
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-17-8-6-15(7-9-17)19-12-20-22-26-27-23(29(22)10-11-30(20)28-19)33-14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
ZVGPOCOSCKJUFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the heterocyclic core and the benzyl/aryl groups. These variations influence physicochemical properties, binding affinity, and bioactivity:
Key Observations
Substituent Effects :
- Electron-Donating Groups (e.g., 4-methoxy) : Improve solubility and π-π stacking interactions, as seen in the target compound .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability and receptor affinity. The 2-chlorobenzyl group in the target compound may reduce oxidative metabolism compared to unsubstituted benzyl groups .
- Thioacetamide vs. Propanamide : The thioether in the target compound likely increases resistance to hydrolysis compared to the propanamide linker in ’s analog .
Synthetic Yields :
- Biological Activities: While direct data for the target compound is unavailable, structurally related pyrazole-quinazoline hybrids () exhibit antimicrobial activity against Fusarium graminearum (wheat blight) at 50 μg/mL, comparable to the reference drug hymexazol .
Research Implications and Gaps
- The target compound’s thioacetamide moiety and 4-methoxyphenyl group warrant evaluation in antimicrobial or anticancer assays, given the activities of analogs .
- Comparative pharmacokinetic studies are needed to assess the impact of the thioether bridge on bioavailability versus oxygen/nitrogen-linked analogs .
- Computational modeling (e.g., molecular docking) could predict binding modes to targets like kinase enzymes or microbial proteins .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo-triazolo-pyrazine core via cyclization of precursors under reflux in solvents like ethanol or DMF .
- Step 2 : Introduction of the thioacetamide group via nucleophilic substitution, often using thioglycolic acid derivatives under inert atmospheres .
- Step 3 : Coupling with the N-(2-chlorobenzyl) moiety via amide bond formation, requiring catalysts like EDCI/HOBt .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
Q. How are critical functional groups (e.g., thioacetamide, chlorobenzyl) characterized to confirm structural integrity?
- Thioacetamide group : Confirmed via IR spectroscopy (C=S stretch at ~650 cm⁻¹) and LC-MS fragmentation patterns .
- Chlorobenzyl moiety : ¹H NMR (δ 4.5–5.0 ppm for benzylic CH₂) and ¹³C NMR (δ 40–45 ppm for C-Cl) .
- Pyrazolo-triazolo-pyrazine core : UV-Vis spectroscopy (λmax ~270–300 nm) and HRMS for molecular ion verification .
Q. What analytical methods are recommended to assess purity and structural identity?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to quantify purity (>98%) and detect impurities .
- NMR : ¹H/¹³C assignments to resolve aromatic protons (δ 7.0–8.5 ppm) and heterocyclic carbons .
- Mass Spectrometry : ESI-MS in positive ion mode for accurate mass determination (e.g., [M+H]+ at m/z 482.9) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products (e.g., dimerization)?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometry .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing .
- Catalyst Screening : Test Pd/C or CuI for coupling steps; yields improve from 55% to >80% in pilot trials .
Q. How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. antimicrobial effects)?
- Dose-Response Profiling : Compare IC₅₀ values across assays (e.g., kinase vs. bacterial MIC) to identify selectivity thresholds .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes; poor stability may explain variability in in vivo efficacy .
- Target Deconvolution : Use CRISPR-Cas9 knockout models to validate primary targets (e.g., EGFR vs. CDK2) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies on substituent effects?
Q. How to evaluate the compound’s stability under varying storage and experimental conditions?
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm); thioacetamide groups degrade faster than chlorobenzyl .
- pH Stability : Test solubility and integrity in PBS (pH 7.4) vs. gastric fluid (pH 1.2) for oral administration potential .
Q. What in silico approaches predict target binding and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., binding energy ≤ -9 kcal/mol) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME for bioavailability scores; LogP ~3.5 suggests moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
